(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone” is a complex organic molecule. It seems to be related to a class of compounds known as triazolylpiperidinylmethanones . These compounds have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of a library of substituted triazolylpiperidinylmethanones . The specific synthesis process for “this compound” is not available in the retrieved data.Scientific Research Applications
Anticancer and Antituberculosis Applications
A series of compounds related to the chemical structure of interest, specifically derivatives of cyclopropyl methanone, have been synthesized and evaluated for their potential anticancer and antituberculosis effects. Notably, some derivatives have demonstrated significant in vitro anticancer activity against human breast cancer cell lines and considerable antituberculosis activity. The synthesis of these compounds provides a simple and convenient method, highlighting the importance of the cyclopropyl and piperazine components in their biological activity (Mallikarjuna et al., 2014).
Antitubercular Activity
Further exploration into the cyclopropyl methanone derivatives has led to the identification of compounds with potent antitubercular activities. In one study, a specific compound showed remarkable efficacy against Mycobacterium tuberculosis H37Rv, including multidrug-resistant and extensively drug-resistant strains. This compound also demonstrated oral activity in vivo in mice, offering promising insights into the development of new antitubercular agents (Bisht et al., 2010).
Apoptosis Induction and Tubulin Polymerization Inhibition
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives has been investigated for their cytotoxic activity against various cancer cell lines. Among these, a compound demonstrated significant cytotoxicity and was found to induce apoptosis in cancer cells by inhibiting tubulin polymerization. This suggests a potential mechanism for anticancer activity, highlighting the therapeutic potential of these derivatives (Manasa et al., 2020).
Antibacterial and Antifungal Activities
The antimicrobial activities of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives were evaluated, with several compounds showing significant inhibition against human pathogenic bacteria. This research indicates the potential use of these compounds in developing new antimicrobial agents (Nagaraj et al., 2018).
Synthesis of Novel Heterocycles
Research focused on the synthesis of novel heterocycles, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has provided insights into their structure, antiproliferative activity, and potential biological applications. These studies contribute to the expanding knowledge of heterocyclic compounds and their applications in medicinal chemistry (Prasad et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
It’s worth noting that compounds with a 1,2,4-triazole ring system can bind to various targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
Similar compounds with a 1,2,4-triazole ring system have been reported to interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets .
Pharmacokinetics
Computational studies have been used to predict the pharmacokinetic properties of similar compounds .
Action Environment
The stability and efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
cyclopropyl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(9-1-2-9)14-6-3-10(4-7-14)15-8-5-12-13-15/h5,8-10H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNFGCRKJVYHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.